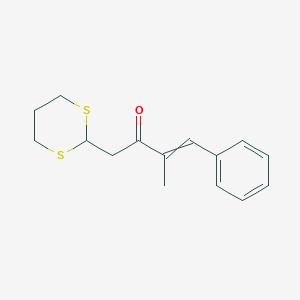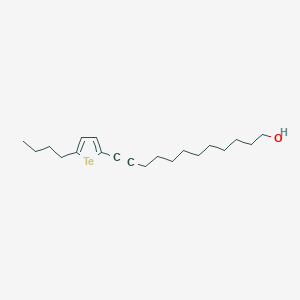
1-(Chloromethoxy)but-2-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethoxy)but-2-yne is an organic compound characterized by its unique structure, which includes a chloromethoxy group attached to a butyne backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)but-2-yne can be synthesized through the reaction of but-2-yne-1-ol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
化学反应分析
Types of Reactions: 1-(Chloromethoxy)but-2-yne undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as thiourea, leading to the formation of imidothioates.
Addition Reactions: The triple bond in the butyne moiety can participate in addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkenes and alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiourea in methanol at room temperature.
Addition Reactions: Hydrogen halides like HBr under standard conditions.
Oxidation: Using oxidizing agents such as potassium permanganate.
Major Products:
Imidothioates: Formed from nucleophilic substitution reactions.
Dihalides: Resulting from addition reactions with halogens.
Epoxides and Alkenes: Products of oxidation and reduction reactions.
科学研究应用
1-(Chloromethoxy)but-2-yne has several applications in scientific research:
作用机制
The mechanism of action of 1-(Chloromethoxy)but-2-yne involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group acts as a leaving group in substitution reactions, while the triple bond in the butyne moiety participates in addition reactions. These reactions often proceed through the formation of carbocation intermediates, which are stabilized by the electron-withdrawing effects of the chloromethoxy group .
相似化合物的比较
1-(Chloromethoxy)prop-2-yne: Similar structure but with a shorter carbon chain.
1-Bromo-2-butyne: Similar reactivity but with a bromine atom instead of a chloromethoxy group.
Uniqueness: 1-(Chloromethoxy)but-2-yne is unique due to its combination of a chloromethoxy group and a butyne backbone, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
属性
CAS 编号 |
922721-65-1 |
|---|---|
分子式 |
C5H7ClO |
分子量 |
118.56 g/mol |
IUPAC 名称 |
1-(chloromethoxy)but-2-yne |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-7-5-6/h4-5H2,1H3 |
InChI 键 |
PRYWFDJUXVACCZ-UHFFFAOYSA-N |
规范 SMILES |
CC#CCOCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
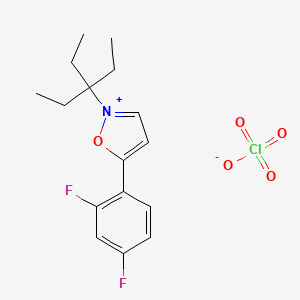
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
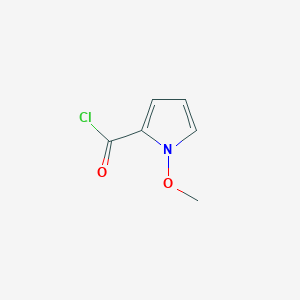
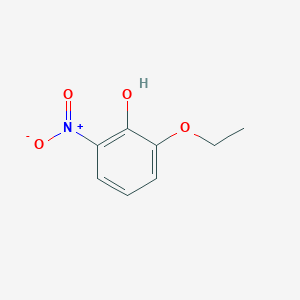
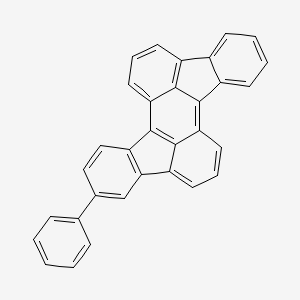
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
![tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane](/img/structure/B14178274.png)
